molecular formula C19H41NO2Sn B12561790 Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester CAS No. 150691-44-4

Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester

Cat. No.: B12561790
CAS No.: 150691-44-4
M. Wt: 434.2 g/mol
InChI Key: CSJLLZKPXWQZGC-UHFFFAOYSA-N
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Description

Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the family of carbamates. This compound is characterized by the presence of a carbamic acid ester functional group, which is bonded to a methyl group substituted with a tributylstannyl moiety and a 1,1-dimethylethyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester typically involves the reaction of a suitable carbamic acid derivative with a tributylstannyl methyl reagent under controlled conditions. One common method involves the use of a stannylation reaction, where a tributylstannyl group is introduced to the carbamic acid derivative in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale stannylation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Catalysts: Palladium, platinum, and other transition metal catalysts are often used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides and carbonyl compounds, while reduction may produce alcohols and hydrocarbons.

Scientific Research Applications

Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in stannylation reactions and the preparation of other carbamate derivatives.

    Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The tributylstannyl group can facilitate the formation of stable complexes with various substrates, enhancing the reactivity and selectivity of the compound. The ester functional group can undergo hydrolysis and other transformations, leading to the formation of active intermediates that participate in various biochemical and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, methyl ester: A simpler carbamate with similar functional groups but lacking the tributylstannyl moiety.

    Carbamic acid, phenyl-, 1-methylethyl ester: Another carbamate with a phenyl group instead of the tributylstannyl group.

    Carbamic acid, (trimethylsilyl)-, 1,1-dimethylethyl ester: A related compound with a trimethylsilyl group instead of the tributylstannyl group.

Uniqueness

The presence of the tributylstannyl group in carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester imparts unique reactivity and properties to the compound. This makes it particularly valuable in stannylation reactions and other applications where the stability and reactivity of the stannyl group are advantageous.

Properties

CAS No.

150691-44-4

Molecular Formula

C19H41NO2Sn

Molecular Weight

434.2 g/mol

IUPAC Name

tert-butyl N-methyl-N-(tributylstannylmethyl)carbamate

InChI

InChI=1S/C7H14NO2.3C4H9.Sn/c1-7(2,3)10-6(9)8(4)5;3*1-3-4-2;/h4H2,1-3,5H3;3*1,3-4H2,2H3;

InChI Key

CSJLLZKPXWQZGC-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CN(C)C(=O)OC(C)(C)C

Origin of Product

United States

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